molecular formula C15H24ClNO2 B13631725 4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride

4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride

Katalognummer: B13631725
Molekulargewicht: 285.81 g/mol
InChI-Schlüssel: BRXOETICRLKBTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride is an organic compound with the molecular formula C15H24ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride typically involves the reaction of piperidine derivatives with benzyl chloride and subsequent functional group modifications. One common method includes:

    Starting Material: Piperidine.

    Reaction with Benzyl Chloride: Piperidine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy derivative.

    Functional Group Modification: The benzyloxy derivative undergoes further reactions to introduce the propyl group and hydroxyl group at the appropriate positions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyloxy group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged regions of the target. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Piperidone: A precursor to various piperidine derivatives, used in the synthesis of pharmaceuticals.

    Piperidine: The parent compound, widely used in organic synthesis.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with similar structural features, studied for its antimicrobial activity.

Uniqueness

4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and hydroxyl groups provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Eigenschaften

Molekularformel

C15H24ClNO2

Molekulargewicht

285.81 g/mol

IUPAC-Name

4-(3-phenylmethoxypropyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c17-15(8-10-16-11-9-15)7-4-12-18-13-14-5-2-1-3-6-14;/h1-3,5-6,16-17H,4,7-13H2;1H

InChI-Schlüssel

BRXOETICRLKBTA-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(CCCOCC2=CC=CC=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.